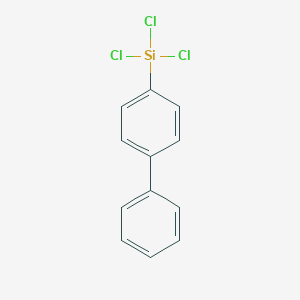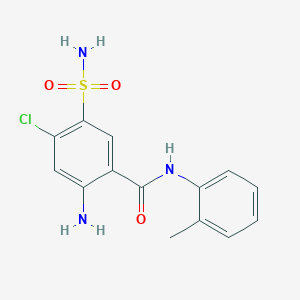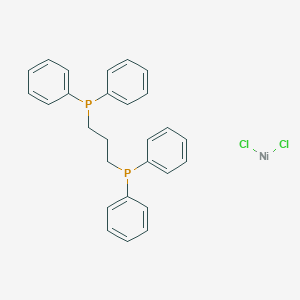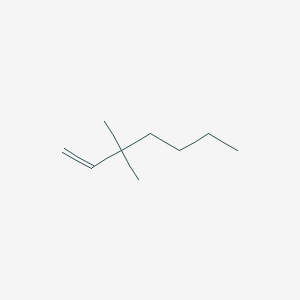
3,3-Dimethyl-1-heptene
Overview
Description
3,3-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by a double bond between the first and second carbon atoms in the heptene chain, with two methyl groups attached to the third carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3,3-dimethyl-1-heptanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the removal of a water molecule, resulting in the formation of the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to isolate this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions can lead to the formation of various oxygenated products, such as alcohols, ketones, or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This reaction converts the alkene into the corresponding alkane, 3,3-dimethylheptane.
Substitution: The double bond in this compound makes it susceptible to electrophilic addition reactions. For example, it can react with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Br2, Cl2)
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: 3,3-Dimethylheptane
Substitution: Dihalogenated alkanes
Scientific Research Applications
3,3-Dimethyl-1-heptene has several applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: this compound is used in the production of specialty chemicals and as a monomer in polymerization reactions to create various plastic materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-heptene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form new chemical bonds. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form an alkane. In substitution reactions, the double bond undergoes electrophilic addition, resulting in the formation of dihalogenated products.
Comparison with Similar Compounds
1-Heptene: A straight-chain alkene with a double bond between the first and second carbon atoms.
3-Methyl-1-heptene: A branched alkene with a methyl group attached to the third carbon atom and a double bond between the first and second carbon atoms.
3,3-Dimethyl-1-butene: A shorter-chain alkene with two methyl groups attached to the third carbon atom and a double bond between the first and second carbon atoms.
Uniqueness of 3,3-Dimethyl-1-heptene: this compound is unique due to its specific branching and the position of its double bond. This structure imparts distinct chemical properties and reactivity compared to other alkenes. The presence of two methyl groups on the third carbon atom influences the compound’s steric and electronic environment, affecting its behavior in chemical reactions.
Properties
IUPAC Name |
3,3-dimethylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-7-8-9(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETAFQBUDAJCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329782 | |
| Record name | 3,3-dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-89-4 | |
| Record name | NSC157573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


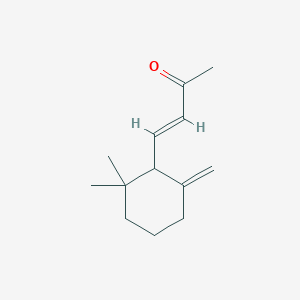
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
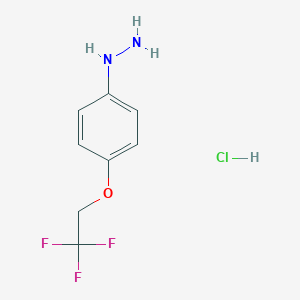
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
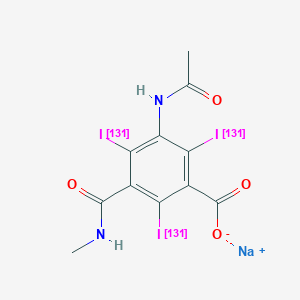
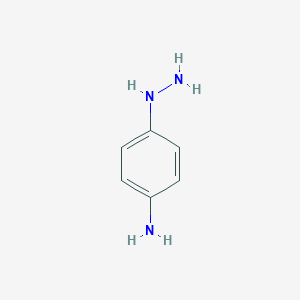

![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)
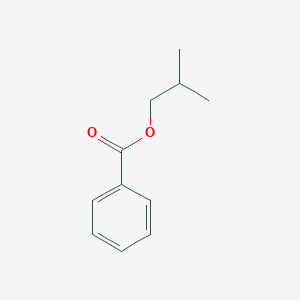
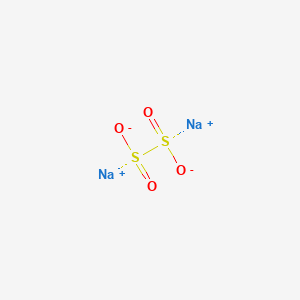
![SODIUM 2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLE-5-SULFONATE](/img/structure/B106518.png)
